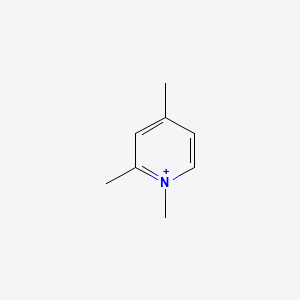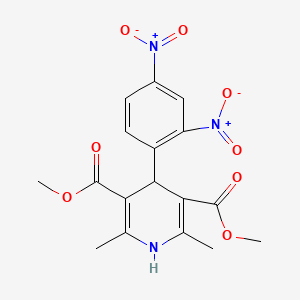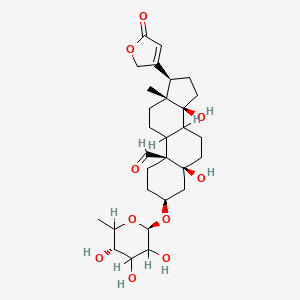
Deglucocheirotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Deglucocheirotoxin is a natural product found in Antiaris toxicaria and Streblus asper with data available.
Wissenschaftliche Forschungsanwendungen
1. Neuropharmacological Research
Deglucocheirotoxin has been explored in neuropharmacological studies, particularly in understanding brain metabolism and the effects of neurotoxins. For instance, the study of regional brain uptake of 2-deoxyglucose in monkeys with MPTP-induced parkinsonism revealed insights into brain metabolism changes in parkinsonian conditions (Crossman, Mitchell, & Sambrook, 1985). Similarly, research on unilateral 6-hydroxydopamine lesions of meso-striatal dopamine neurons provided valuable information on the physiological sequelae of these lesions, contributing to our understanding of neurotoxins like deglucocheirotoxin (Schwarting & Huston, 1996).
2. Drug Research and Development
Deglucocheirotoxin's properties have implications for drug research and development. PET imaging, which can assess pharmacokinetic and pharmacodynamic events, is a valuable tool in this context. Research shows how PET can provide insights into the behavioral, therapeutic, and toxic properties of drugs (Fowler, Volkow, Wang, Ding, & Dewey, 1999). This is relevant for substances like deglucocheirotoxin, helping to understand its interactions and effects in biological systems.
3. Animal Models in Medical Research
Animal models in medical research have been utilized to study the effects of substances like deglucocheirotoxin. Studies on animal models of diabetes mellitus, for example, show how different toxins can be used to induce certain conditions for research purposes (Rees & Alcolado, 2005). This approach is crucial in understanding the impact of various neurotoxins and their potential therapeutic applications.
4. Limitations and Challenges in Neurotoxicity Research
Understanding the limitations of animal studies in predicting toxicity in clinical trials is essential in the context of deglucocheirotoxin research. Studies have highlighted that animal models may not always accurately predict drug safety in humans, which is crucial for neurotoxins research (Norman, 2019). This awareness is vital for guiding the direction of future research involving deglucocheirotoxin.
Eigenschaften
CAS-Nummer |
4336-94-1 |
|---|---|
Produktname |
Deglucocheirotoxin |
Molekularformel |
C29H42O10 |
Molekulargewicht |
550.6 g/mol |
IUPAC-Name |
(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15?,17-,18+,19?,20?,22+,23?,24?,25-,26+,27-,28-,29-/m0/s1 |
InChI-Schlüssel |
HULMNSIAKWANQO-RMBZBVRKSA-N |
Isomerische SMILES |
CC1[C@H](C(C([C@@H](O1)O[C@H]2CC[C@@]3(C4CC[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Andere CAS-Nummern |
5822-57-1 |
Synonyme |
strophalloside |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




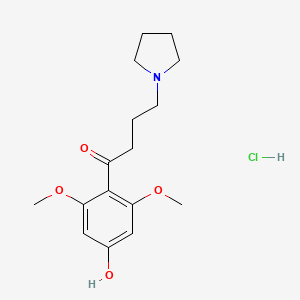
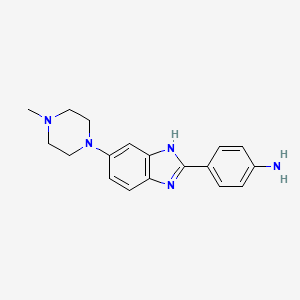
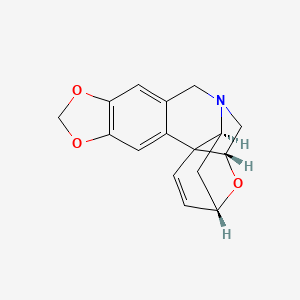
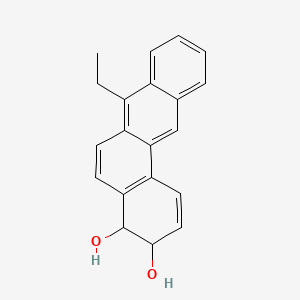

![(6R)-6-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B1195420.png)

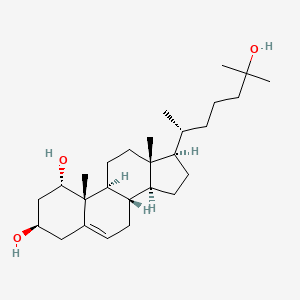
![N-[5-(diethylamino)pentan-2-yl]-2-[2-(5-nitrofuran-2-yl)ethenyl]quinoline-4-carboxamide](/img/structure/B1195423.png)

